3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9), also known as alpha,alpha-difluorovanillin, is a highly specialized fluorinated aromatic aldehyde [1]. In industrial and pharmaceutical procurement, it serves two primary functions: as a critical analytical standard (designated as Roflumilast Impurity M or Impurity 23) for API quality control , and as a metabolically stable building block for novel drug and agrochemical discovery. Featuring a difluoromethoxy group at the 3-position and a hydroxyl group at the 4-position, this compound offers enhanced lipophilicity and resistance to oxidative metabolism compared to its non-fluorinated analog, vanillin [2]. Its distinct physical properties make it a well-defined precursor for regioselective synthesis workflows.
Substituting 3-(Difluoromethoxy)-4-hydroxybenzaldehyde with its regioisomer, 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1), or with non-fluorinated vanillin, will result in catastrophic process failures . In the synthesis of Roflumilast, the regioisomer 151103-08-1 is the required intermediate; mistakenly using 53173-70-9 alters the site of nucleophilic O-alkylation, yielding an inactive regioisomeric product rather than the target API [1]. Furthermore, replacing 53173-70-9 with standard vanillin in novel drug design strips the final molecule of the critical metabolic stability and lipophilicity conferred by the difluoromethoxy moiety, rendering the resulting candidates highly susceptible to rapid in vivo O-demethylation [2].
The precise positioning of the functional groups on 3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9) dictates that nucleophilic O-alkylation occurs exclusively at the 4-position . In contrast, its regioisomer, 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1), directs alkylation to the 3-position. This fundamental difference in reactivity means the two compounds are entirely non-interchangeable in synthetic pathways .
| Evidence Dimension | Site of nucleophilic O-alkylation |
| Target Compound Data | Alkylation at the 4-position (para to aldehyde) |
| Comparator Or Baseline | CAS 151103-08-1 (Alkylation at the 3-position) |
| Quantified Difference | Complete (100%) shift in regioselectivity |
| Conditions | Standard basic O-alkylation conditions |
Strict regiocontrol is mandatory; using CAS 53173-70-9 is the only way to synthesize specific 4-alkoxy-3-(difluoromethoxy) impurity standards required for regulatory compliance.
Replacing the methoxy group of standard vanillin with a difluoromethoxy group significantly alters the electronic environment of the molecule. The strong electron-withdrawing nature of the fluorine atoms in CAS 53173-70-9 stabilizes the carbon-oxygen bond against cytochrome P450-mediated oxidative cleavage [1]. Consequently, difluoromethoxyarenes exhibit extended half-lives and increased lipophilicity (higher logP) compared to their non-fluorinated counterparts [2].
| Evidence Dimension | Resistance to O-dealkylation (Metabolic stability) |
| Target Compound Data | High resistance (difluoromethoxy moiety) |
| Comparator Or Baseline | Vanillin (High susceptibility, standard methoxy moiety) |
| Quantified Difference | Significant reduction in P450-mediated cleavage rates and higher LogP |
| Conditions | In vivo / microsomal stability models |
For agrochemical and pharmaceutical R&D, procuring this fluorinated building block rather than vanillin is essential for developing candidates with acceptable pharmacokinetic half-lives.
In pharmaceutical manufacturing, CAS 53173-70-9 is officially designated as Roflumilast Impurity M (also known as Impurity 23) . Its distinct substitution pattern results in a unique chromatographic retention time compared to the Roflumilast intermediate (CAS 151103-08-1) and the final API [1]. This measurable difference in polarity and hydrogen-bonding capacity allows for baseline resolution in HPLC and LC-MS assays .
| Evidence Dimension | Chromatographic retention and resolution |
| Target Compound Data | Baseline resolution as Impurity M / Impurity 23 |
| Comparator Or Baseline | Roflumilast intermediate (CAS 151103-08-1) |
| Quantified Difference | Distinct retention time enabling precise limit of detection |
| Conditions | Validated HPLC/LC-MS quality control assays |
Procurement of this exact compound is legally and technically required to validate analytical methods and quantify process impurities in Roflumilast API batches.
As the direct precursor to Roflumilast Impurity M (also known as Impurity 23), CAS 53173-70-9 is indispensable for analytical laboratories. It is used to synthesize and validate reference standards required by regulatory agencies to quantify process-related impurities in Roflumilast API batches, ensuring patient safety and compliance [1].
In the development of novel fungicides and pesticides, 53173-70-9 serves as a superior alternative to vanillin. The difluoromethoxy group enhances the molecule's lipophilicity for better leaf-cuticle penetration and provides metabolic robustness against environmental and enzymatic degradation, increasing the target site persistence of the final active ingredient [2].
Beyond Roflumilast, the unique hydrogen-bonding profile and lipophilicity of 53173-70-9 make it a valuable building block for next-generation phosphodiesterase (PDE) inhibitors and central nervous system (CNS) therapeutics. Its specific regiochemistry allows for the exploration of new structure-activity relationship (SAR) spaces that are inaccessible when using the standard 3-hydroxy-4-difluoromethoxy isomer .